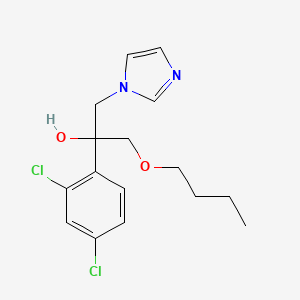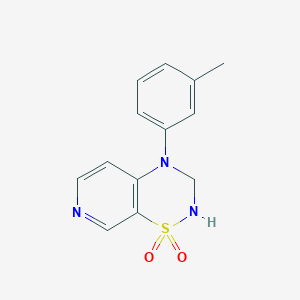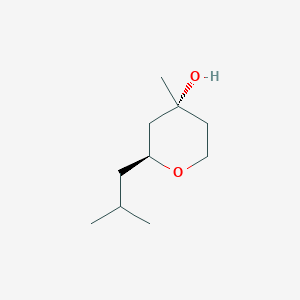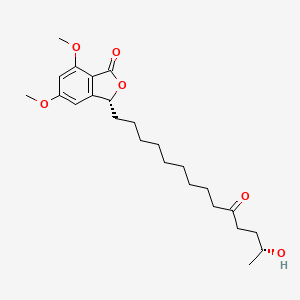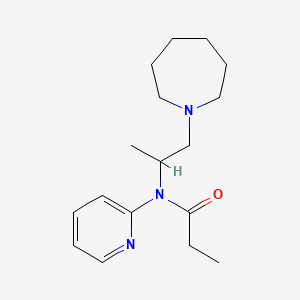
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide is a complex organic compound that features a unique structure combining a hexahydro-1H-azepin-1-yl group with a pyridinylpropanamide moiety
Vorbereitungsmethoden
The synthesis of N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide typically involves multiple steps:
Formation of Hexahydro-1H-azepin-1-yl Intermediate: This step involves the cyclization of appropriate precursors to form the hexahydro-1H-azepin-1-yl group.
Alkylation: The intermediate is then alkylated with 1-methylethyl halide under controlled conditions to introduce the 1-methylethyl group.
Coupling with Pyridinylpropanamide: The final step involves coupling the alkylated intermediate with pyridinylpropanamide using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl ring, using reagents like sodium hydride and alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent amines and acids.
Wissenschaftliche Forschungsanwendungen
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in materials science and catalysis.
Wirkmechanismus
The mechanism of action of N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide involves binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The hexahydro-1H-azepin-1-yl group may interact with hydrophobic pockets, while the pyridinylpropanamide moiety can form hydrogen bonds and electrostatic interactions, leading to changes in the target’s conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide include:
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylacetamide: Differing by the acetamide group, this compound has slightly different reactivity and binding properties.
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylbutanamide: Featuring a butanamide group, it exhibits variations in hydrophobic interactions and solubility.
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylmethanamide: This compound has a methanamide group, affecting its steric and electronic properties.
This compound stands out due to its balanced hydrophobic and hydrophilic interactions, making it a versatile candidate for various applications.
Eigenschaften
CAS-Nummer |
54152-75-9 |
|---|---|
Molekularformel |
C17H27N3O |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
N-[1-(azepan-1-yl)propan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C17H27N3O/c1-3-17(21)20(16-10-6-7-11-18-16)15(2)14-19-12-8-4-5-9-13-19/h6-7,10-11,15H,3-5,8-9,12-14H2,1-2H3 |
InChI-Schlüssel |
WFJASDRFZPIHFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(diethylamino)ethyl]-3-[4-(dimethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12765028.png)
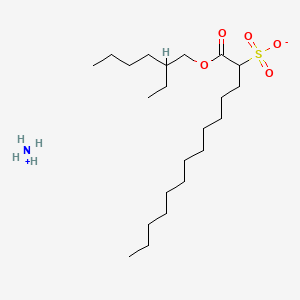

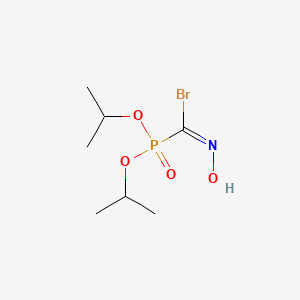
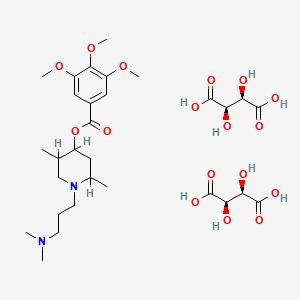
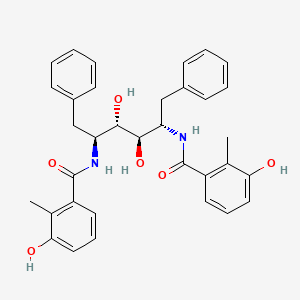
![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
